2,4-Dimethylbenzohydrazide
Overview
Description
“2,4-Dimethylbenzohydrazide” is a chemical compound with the CAS Number: 85304-03-6 . It has a molecular weight of 164.21 . The compound is solid in physical form and has a melting point of 120-122 °C . It is stored at a temperature of 4°C and should be protected from light .
Synthesis Analysis
The synthesis of 2,4-Dimethylbenzohydrazide involves condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . The progress of the reaction is monitored by TLC . After the completion of the reaction, the solvent is evaporated by vacuum .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethylbenzohydrazide is C9H12N2O . The compound contains a total of 43 bonds, including 23 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Chemical Reactions Analysis
The 2,4-dimethylbenzohydrazones were synthesized by refluxing in methanol for 3 hours each pure 2,4-dimethylbenzohydrazide (2 mmol) and various aryl aldehydes (2 mmol) in the presence of a catalytical amount of acetic acid .
Physical And Chemical Properties Analysis
The compound is solid in physical form and has a melting point of 120-122 °C . It is stored at a temperature of 4°C and should be protected from light .
Scientific Research Applications
Antioxidant Activity
2,4-Dimethylbenzohydrazide derivatives, known as 2,4-dimethylbenzoylhydrazones, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit varying degrees of scavenging activity toward DPPH radicals, with IC50 values ranging from 25.6–190 µM, indicating their potential as antioxidants .
Biological Activity
The hydrazone group present in 2,4-Dimethylbenzohydrazide derivatives is known for its biological activity. These compounds have been studied for their potential as anti-cancer, antitumor, antibacterial, antimicrobial agents, and more. Their simple synthetic routes and active pharmacophore group make them suitable for various biochemical applications .
Crystal Structure Analysis
The crystal structures of certain 2,4-Dimethylbenzohydrazide derivatives have been determined using single-crystal X-ray diffraction. This information is crucial for understanding the molecular geometry and potential interactions of these compounds, which is valuable in material science and medicinal chemistry .
Environmental Applications
While specific environmental applications of 2,4-Dimethylbenzohydrazide are not directly mentioned in the available literature, its derivatives’ antioxidant properties suggest they could be used to mitigate oxidative stress in environmental systems. Further research could explore their role in environmental remediation and protection .
Material Science
The synthesis and characterization of 2,4-Dimethylbenzohydrazide derivatives contribute to material science, particularly in the development of new compounds with unique physical and chemical properties. Their potential applications could range from novel materials for industrial use to components in electronic devices .
Biochemical Research
In biochemistry, 2,4-Dimethylbenzohydrazide derivatives could be used to study the interactions between small molecules and biological macromolecules. Their potential as radical scavengers also opens up avenues for research into oxidative stress-related diseases and the development of new therapeutic agents .
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.
Mode of Action
2,4-Dimethylbenzohydrazide interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .
Biochemical Pathways
By neutralizing free radicals, 2,4-Dimethylbenzohydrazide can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .
Result of Action
The primary result of 2,4-Dimethylbenzohydrazide’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .
properties
IUPAC Name |
2,4-dimethylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKSZOHPTXLODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406617 | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzohydrazide | |
CAS RN |
85304-03-6 | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dimethylbenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.